Tetrabutylphosphonium bromide

Vue d'ensemble

Description

Tetrabutylphosphonium bromide (TBPB) is an ionic liquid that has been utilized in various chemical processes due to its unique properties. It serves as both a solvent and a catalyst in certain reactions, such as the dehydration of diols to conjugated dienes, which is a key step in the biobased production of butadiene. This process benefits from the stability, high reaction rates, and easy product separation that TBPB offers .

Synthesis Analysis

The environmentally benign synthesis of Tetrabutylphosphonium tribromide (TBPTB), which is closely related to TBPB, has been developed with inherent phase transfer properties. This synthesis allows for organic reactions in aqueous media and under microwave irradiation, demonstrating the thermal stability and recyclability of the reagent. Such attributes make TBPTB, and by extension TBPB, suitable for the synthesis of a wide range of organic compounds .

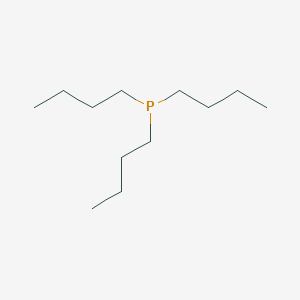

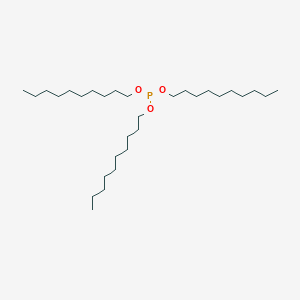

Molecular Structure Analysis

The molecular structure of TBPB has been characterized through crystal structure analysis. The semiclathrate hydrate of TBPB has an orthorhombic structure with specific unit cell parameters. The TBP ion is accommodated in a combined cage that consists of two tetrakaidecahedra and two pentakaidecahedra, which may also accommodate small gas molecules like CH4, CO2, and N2. This structure is distinct from similar hydrates, such as tetra-n-butylammonium bromide (TBAB) hydrates, due to the longer bond length of C–P compared to C–N .

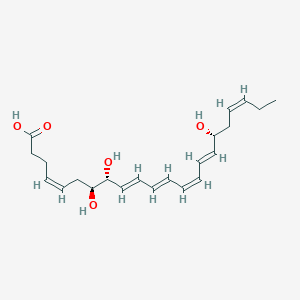

Chemical Reactions Analysis

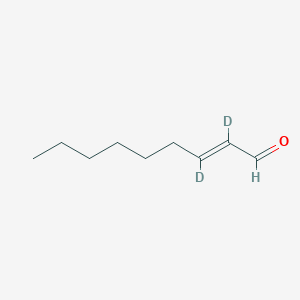

TBPB has been shown to catalyze the dehydration of diols to dienes effectively, with a proposed reaction mechanism that allows for the selective formation of conjugated dienes. This is in contrast to purely acidic catalysis and has been experimentally corroborated. The reaction has been successfully applied to various diols, including the production of 1,3-butadiene from 1,4-butanediol with a high yield at full conversion .

Physical and Chemical Properties Analysis

The thermodynamic properties of ionic semiclathrate hydrate formed with TBPB have been studied, including the temperature–composition phase diagram and the hydrate dissociation enthalpy. The highest equilibrium temperature for TBPB hydrate was found to be 282.4 K within a specific mass fraction range, and the dissociation enthalpy was measured using differential scanning calorimetry . Additionally, TBPB has been compared to tetraalkylammonium salts and found to be a superior inhibitor of tetrahydrofuran (THF) hydrate crystal growth, suggesting its potential use as an improved low dosage hydrate inhibitor .

Applications De Recherche Scientifique

Phase Behavior Studies

Tetrabutylphosphonium bromide (TBPB) is significant in the study of phase equilibria, particularly in its interactions with gases like CO2, CH4, or N2. Ilani-Kashkouli et al. (2016) investigated TBPB semi-clathrates with these gases, showing that TBPB promotes semi-clathrate hydrate formation in these systems (Ilani-Kashkouli et al., 2016). Additionally, Shi et al. (2013) and Suginaka et al. (2012, 2013) provided insights into the phase equilibrium data of TBPB with CO2 or N2, enhancing understanding of their interactions in various conditions (Shi et al., 2013), (Suginaka et al., 2012), (Suginaka et al., 2013).

Catalysis and Chemical Synthesis

In chemical synthesis, TBPB serves as a catalyst and solvent, particularly in dehydration reactions. Stalpaert et al. (2017) demonstrated its use in converting diols to dienes, with applications in biobased production of butadiene, highlighting its catalytic efficiency and stability (Stalpaert et al., 2017).

Environmental Impact and Soil Ecology

Telesiński et al. (2021) explored the impact of TBPB on soil environments, assessing its influence on enzyme activity, organic matter characteristics, and toxicity. Their study is crucial for understanding the ecological implications of TBPB in soil (Telesiński et al., 2021).

Material Science and Crystallography

Research on the thermodynamic properties and crystallographic structure of ionic semiclathrate hydrate formed with TBPB provides valuable insights into material science applications. Such studies are pivotal for understanding the properties of these materials under various conditions (Suginaka et al., 2012).

Extraction and Partitioning Studies

Yazdabadi et al. (2019) investigated the use of TBPB in aqueous two-phase systems for the partitioning of caffeine. This study is crucial in the food and pharmaceutical industries, highlighting TBPB's utility in extraction processes (Yazdabadi et al., 2019).

Inhibition of Crystal Growth

Kelland et al. (2013) demonstrated that TBPB salts are effective inhibitors of tetrahydrofuran hydrate crystal growth. Such research is significant in understanding how TBPB can be utilized in controlling crystal growth in various industrial processes (Kelland et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetrabutylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHXQBLJXBGEKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2304-30-5 (chloride), 3115-66-0 (iodide) | |

| Record name | Tetrabutylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047945 | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylphosphonium bromide | |

CAS RN |

3115-68-2 | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetrabutyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2953275L2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

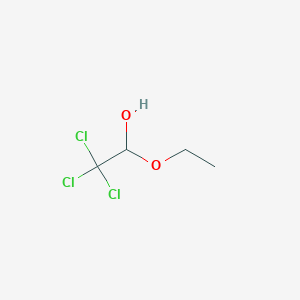

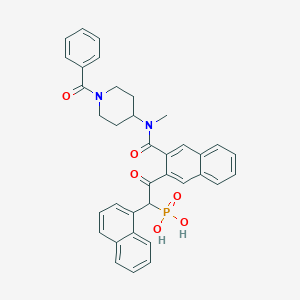

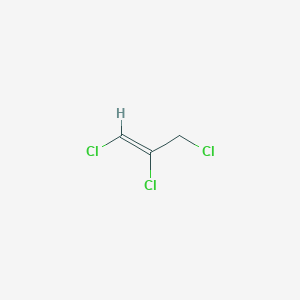

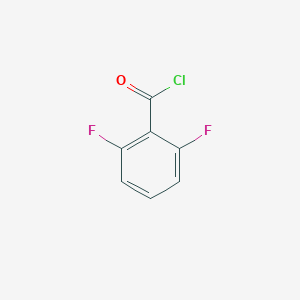

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.